2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid
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Overview
Description
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a fused bicyclic ring system containing both a thiophene and a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid typically involves the palladium-catalyzed cross-coupling reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl halides with boronic acid derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF are typical.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Boronate esters.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Chemistry: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid is used as a building block in the synthesis of conjugated polymers and organic semiconductors . These materials have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials for electronic devices, sensors, and other high-tech applications .
Mechanism of Action
The mechanism of action for 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid in its applications primarily involves its ability to form stable covalent bonds with other molecules. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it useful in semiconducting materials . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is useful in sensor applications .
Comparison with Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A widely used monomer in the synthesis of conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a boronic acid group.
Hydroxymethyl EDOT: Contains a hydroxymethyl group, enhancing its electro-polymerization properties.
Uniqueness: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid is unique due to the presence of the boronic acid group, which allows for versatile chemical modifications and applications in various fields. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block in organic synthesis .
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3,8-9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEIDANWPJLVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CS1)OCCO2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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